1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea - 1795443-70-7

1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Catalog Number: EVT-3001197
CAS Number: 1795443-70-7
Molecular Formula: C13H16N4OS2
Molecular Weight: 308.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-yl)thio)acetate

Compound Description: This compound serves as the active pharmaceutical ingredient (API) in a 1% aqueous solution intended for parenteral use. The research focuses on determining the isotonicity of this solution using cryoscopic methods to ensure its suitability for parenteral administration [].

Relevance: Both this compound and the target compound, 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, share the thiophen-2-ylmethyl moiety. This structural similarity suggests potential shared pharmacological properties or synthetic pathways [].

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides

Compound Description: This group of compounds was synthesized and characterized as part of a study exploring the biological activity of 1,2,4-triazole derivatives [, ]. The study investigated their physico-chemical properties and potential applications as low-toxicity, highly active substances [].

Relevance: These compounds, along with the target compound, 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, share the common structural element of thiophen-2-ylmethyl. This shared feature indicates a potential for similar synthetic strategies or even overlapping biological targets [, ].

N'-substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides

Compound Description: These novel compounds were synthesized and characterized using techniques such as elemental analysis (CHNS), 1H-NMR, and chromatographic mass spectral analysis [].

Relevance: Sharing the thiophen-2-ylmethyl group with the target compound, 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, these compounds highlight the prevalence of this specific structural motif in medicinal chemistry research, potentially signifying a common target or mechanism of action [].

(S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic acid (CMF-019)

Compound Description: CMF-019 is a potent benzimidazole-derived apelin peptidomimetic, acting as an agonist for the apelin receptor (APJ) []. This compound plays a significant role in regulating cardiovascular homeostasis [].

Relevance: Both CMF-019 and the target compound, 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, incorporate the thiophen-2-ylmethyl group within their structures. This commonality suggests that these compounds, despite their differences, might share similar pharmacokinetic properties or interact with biological targets through similar mechanisms [].

N-Aryl-N'-(thiophen-2-yl)thiourea Derivatives

Compound Description: These compounds were identified as novel and specific human TLR1/2 agonists through virtual screening of a vast chemical library []. They exhibit promising potential for cancer immunotherapy by activating immune responses through TLR1/2, leading to cytokine release and suppression of cancer cell growth [].

Relevance: Although structurally distinct from the target compound 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, these derivatives highlight the significance of thiophene-containing compounds in modulating immune responses and their potential therapeutic applications [].

(4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: This compound serves as a novel positron-emission tomography (PET) imaging agent developed for visualizing and quantifying monoacylglycerol lipase (MAGL) []. MAGL plays a crucial role in endocannabinoid and inflammatory signaling, making this imaging agent valuable for studying these pathways [].

Relevance: This compound and the target compound, 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, both belong to the broader class of heterocyclic compounds and share a thiazole ring in their structures. While their overall structures differ, the shared thiazole moiety suggests potential similarities in their binding affinities to specific biological targets or their metabolic pathways [].

4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Derivatives

Compound Description: This group of compounds was investigated for their antiradical activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical []. The study aimed to understand the relationship between their structure and their ability to scavenge free radicals, potentially leading to therapeutic applications for diseases associated with oxidative stress [].

Relevance: These compounds, like the target compound 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, incorporate the thiophen-2-ylmethyl moiety. This structural commonality might indicate a shared capacity for antioxidant activity or similar interactions with biological targets involved in redox processes [].

1-(3-(4-amino-5-(7-methoxy-5-methylbenzo[b]thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidin-1-yl)prop-2-en-1-one enantiomers

Compound Description: This research explored the distinct binding mechanisms and activities of two chiral, irreversible inhibitors of the oncogenic fibroblast growth factor receptor 4 (FGFR4) []. The study discovered that the S-enantiomer (9g) exhibits significantly higher potency than the R-enantiomer (9h) due to its unique interactions with the active site of FGFR4 [].

Relevance: While structurally distinct from 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, this research emphasizes the significant impact of chirality on the biological activity of compounds, particularly those targeting specific enzymes or receptors like FGFR4 []. This highlights the importance of considering stereochemistry in drug design, even when dealing with seemingly similar structures.

5-Nitro-1,2-benzothiazol-3-amine (5-NBA) and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide

Compound Description: These benzothiazole derivatives were studied for their ability to modulate the aggregation of proteins like alpha-synuclein and tau, which are implicated in neurodegenerative diseases [].

Relevance: Although structurally different from the target compound 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, these compounds highlight the potential of heterocyclic compounds in targeting protein misfolding and aggregation, a hallmark of various neurodegenerative diseases [].

5-aryl-4-(1H-benzo(d)imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Derivatives

Compound Description: This series of heterocyclic compounds was synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains []. These compounds demonstrated promising antimicrobial effects, suggesting their potential as lead compounds for developing new antimicrobial agents [].

Relevance: These compounds, similar to 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, belong to the class of heterocyclic compounds and share a thiazole ring. This structural similarity, even with additional complexities in their structures, suggests that they might share some common mechanisms of action or interact with similar biological targets, particularly those involved in microbial growth and survival [].

1-phenyl-3-(thiophen-2-yl)urea

Compound Description: This compound was identified as a TLR2 agonist and served as the starting point for chemical optimization, ultimately leading to the development of SMU-C80, a highly potent and specific human TLR1/2 agonist [].

Relevance: Both 1-phenyl-3-(thiophen-2-yl)urea and the target compound, 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, share the thiophene ring and are classified as urea derivatives. This structural similarity highlights the importance of these chemical moieties in drug design and suggests potential for shared pharmacological properties [].

1-Ethyl-3-(thiazol-2-yl)urea Derivatives

Compound Description: This group of compounds was designed and synthesized as potential Escherichia coli DNA gyrase inhibitors []. Some of these derivatives exhibited potent inhibitory activity against E. coli DNA gyrase, highlighting their potential as novel antibacterial agents [].

Relevance: Sharing the thiazole ring and urea moiety with the target compound 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, these derivatives emphasize the relevance of these structural elements in medicinal chemistry and their potential for targeting bacterial enzymes like DNA gyrase [].

N-(4- phenyl-1, 3-thiazol-2-yl)-N'-phenylureas

Compound Description: These compounds were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema method []. Molecular docking studies indicated their interaction with the p38 kinase, a key enzyme involved in inflammatory responses [].

Relevance: These compounds, like 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, contain the thiazole ring and the urea group, suggesting potential for similar anti-inflammatory activity or interaction with targets like p38 kinase, despite variations in their overall structures [].

Compound Description: This class of compounds exhibits antiparkinsonian activity and has been studied for its binding interactions with the human adenosine A2A receptor (AA2AR) using molecular docking simulations []. The presence of a methoxy group in the phenyl ring and the ability to engage in both hydrophilic and lipophilic interactions were associated with potent antiparkinsonian effects [].

Relevance: These compounds, similar to 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, incorporate the thiazole ring and the urea group within their structure. This structural similarity, along with their demonstrated biological activity in neurological disorders, suggests the potential of these compounds and the target compound for modulating similar pathways in the central nervous system [].

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor, demonstrating hypophagic effects in vivo [, ]. It modulates neuronal excitability by reducing the functional efficacy of CB1 receptor ligands [].

Relevance: Despite structural differences with the target compound, 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, PSNCBAM-1's classification as a urea derivative highlights the diverse pharmacological activities exhibited by compounds containing this functional group. It emphasizes the potential of exploring urea derivatives as a source for discovering novel therapeutics targeting various receptors and enzymes [, ].

6-chloro-3-ethyl-2-(2-thiazol-2-yl-imidazol-1-ylmethyl)-imidazo(1,2-b)pyridazine

Compound Description: This compound represents a class of heteroaryl-substituted fused bicyclic heteroaryl compounds, known to bind with high selectivity and affinity to the benzodiazepine site of GABAA receptors []. This interaction makes them potentially useful for treating central nervous system (CNS) disorders [].

Relevance: This compound and 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea share the thiazole ring, indicating their potential for interacting with similar biological targets or exhibiting comparable pharmacological profiles, especially concerning CNS activity [].

1-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)-3-(substituted phenyl)urea Derivatives

Compound Description: These derivatives were synthesized and evaluated for their antileukemic activity [, ]. They exhibit moderate to good inhibitory activity against human leukemic cell lines, making them potential candidates for further development as anti-cancer agents [, ].

Relevance: These compounds, along with 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, share the thiazole ring and the urea moiety. This structural similarity suggests that they may share similar mechanisms of action or interact with similar biological targets, especially in the context of cancer cell growth and proliferation [, ].

3-aryl-5-(thiophen-3-ylmethyl)-1H-1, 2, 4-triazoles

Compound Description: These compounds were synthesized using microwave assistance and evaluated for their anti-inflammatory and analgesic activities []. They demonstrated significant reduction in rat paw edema and good analgesic activity, suggesting potential therapeutic applications for pain and inflammation [].

Relevance: Both these compounds and 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea contain a thiophene ring within their structure. While their core structures differ (triazole vs. pyrrolidine-urea), the presence of thiophene suggests potential for similar pharmacokinetic properties or interactions with biological targets involved in inflammation and pain pathways [].

(Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazide and its derivatives

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains [, ]. Their potent antimicrobial effects highlight their potential as lead compounds for developing novel antimicrobial agents [, ].

Relevance: These compounds, like 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, include the thiazole ring within their structure. This shared structural feature suggests they may target similar biological pathways in microorganisms, leading to their antimicrobial effects [, ].

Compound Description: These compounds were designed, synthesized, and evaluated for their anticancer and antibacterial activities []. They exhibited promising results against MCF-7 breast cancer cell lines and various bacterial strains, indicating their potential as leads for developing novel therapeutic agents [].

Relevance: Sharing the thiazole ring with 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, these compounds highlight the diverse applications of thiazole-containing molecules in medicinal chemistry, particularly for targeting cancer cells and bacterial infections [].

4-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole monohydrate

Compound Description: This compound was structurally characterized using X-ray diffraction analysis, revealing the spatial arrangement of its constituent atoms and rings []. This information is crucial for understanding its potential interactions with biological targets and its physicochemical properties [].

Relevance: This compound shares the thiophen-2-ylmethyl group with 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, indicating the potential for shared synthetic pathways or even overlapping biological targets. This highlights the importance of this specific structural motif in medicinal chemistry research [].

N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmeth­yl)diazen­yl]-1-(thio­phen-2-yl)prop-1-en-2-yl}benzamide

Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing its molecular conformation and intermolecular interactions []. This information is crucial for understanding its potential biological activity and physicochemical properties [].

Relevance: Both this compound and 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea contain a thiophene ring within their structure. This shared structural motif suggests the possibility of similar pharmacokinetic properties or interactions with biological targets, despite differences in their overall structures [].

1-(2,3-dihydrobenzo[1, 4]dioxin-2-ylmethyl)piperidin-4-yl derivatives

Compound Description: These compounds were investigated for their alpha(2)-adrenoceptor antagonist activity, showing potential for treating neurodegenerative diseases like Parkinson’s and Alzheimer’s diseases [].

Relevance: Although structurally different from 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, these derivatives highlight the significance of exploring various heterocyclic compounds for their potential in targeting CNS disorders and their diverse pharmacological activities [].

Compound Description: The crystal structure of this compound was determined using X-ray diffraction, providing valuable insights into its molecular geometry and arrangement in the solid state []. This information is essential for understanding its physicochemical properties and potential interactions with biological targets [].

Relevance: Sharing the thiazole ring and the urea moiety with the target compound 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, ARA 014418 highlights the prevalence of these structural features in medicinal chemistry and suggests potential for shared pharmacological properties or similar mechanisms of action [].

Compound Description: These compounds were investigated for their potential as PI3 kinase inhibitors []. PI3 kinases play a crucial role in various cellular processes, including cell growth, proliferation, and survival, making their inhibitors attractive targets for drug development, particularly for cancer and inflammatory diseases [].

Relevance: Sharing the thiazole ring and the urea moiety with 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, these derivatives highlight the significance of these structural elements in medicinal chemistry, especially for targeting enzymes like PI3 kinase. This suggests the potential for shared pharmacological properties or similar mechanisms of action between these compounds and the target compound [].

Properties

CAS Number

1795443-70-7

Product Name

1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

IUPAC Name

1-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea

Molecular Formula

C13H16N4OS2

Molecular Weight

308.42

InChI

InChI=1S/C13H16N4OS2/c18-12(15-8-11-2-1-6-19-11)16-10-3-5-17(9-10)13-14-4-7-20-13/h1-2,4,6-7,10H,3,5,8-9H2,(H2,15,16,18)

InChI Key

MBTJLFXJXXLPFS-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)NCC2=CC=CS2)C3=NC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.